Triacetoxy-tert-butoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triacetoxy-tert-butoxysilane (TABOS) is an organosilane compound that has gained significant attention in the field of materials science and chemistry due to its unique properties and diverse applications. TABOS is a colorless, transparent liquid that is soluble in most organic solvents and has a boiling point of 140°C.

Applications De Recherche Scientifique

Triacetoxy-tert-butoxysilane has a wide range of applications in various scientific fields. In materials science, Triacetoxy-tert-butoxysilane is used as a surface modifier for glass, ceramics, and metals. It can enhance the adhesion properties of coatings, improve the hydrophobicity of surfaces, and increase the durability of materials. Triacetoxy-tert-butoxysilane is also used in the synthesis of hybrid organic-inorganic materials, such as sol-gel derived nanocomposites.

In chemistry, Triacetoxy-tert-butoxysilane is used as a reagent for the protection of hydroxyl groups in organic synthesis. It can selectively protect primary and secondary alcohols, while leaving tertiary alcohols unaffected. Triacetoxy-tert-butoxysilane is also used as a catalyst in various chemical reactions, such as esterification, transesterification, and condensation reactions.

Mécanisme D'action

Triacetoxy-tert-butoxysilane reacts with hydroxyl groups on the surface of materials, forming covalent bonds and creating a hydrophobic barrier. This barrier prevents water and other polar molecules from penetrating the surface, resulting in increased water repellency and improved durability. In organic synthesis, Triacetoxy-tert-butoxysilane reacts with hydroxyl groups to form acetate esters, which can be easily removed under mild conditions.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of Triacetoxy-tert-butoxysilane. However, it has been reported that Triacetoxy-tert-butoxysilane can cause skin irritation and eye damage upon contact. It is important to handle Triacetoxy-tert-butoxysilane with caution and use appropriate protective equipment.

Avantages Et Limitations Des Expériences En Laboratoire

Triacetoxy-tert-butoxysilane has several advantages for use in lab experiments. It is easy to handle, has a long shelf life, and can be stored at room temperature. It is also relatively inexpensive compared to other surface modifiers and reagents. However, Triacetoxy-tert-butoxysilane has some limitations. It is highly reactive and can be difficult to control in some reactions. It also requires careful handling due to its potential health hazards.

Orientations Futures

There are several areas of future research for Triacetoxy-tert-butoxysilane. In materials science, Triacetoxy-tert-butoxysilane can be used to create superhydrophobic surfaces with unique properties, such as self-cleaning and anti-fouling. In organic synthesis, Triacetoxy-tert-butoxysilane can be used to develop new methods for selective protection and deprotection of hydroxyl groups. Additionally, further research is needed to understand the potential health hazards of Triacetoxy-tert-butoxysilane and develop appropriate safety guidelines for its use.

Conclusion:

In conclusion, Triacetoxy-tert-butoxysilane is a versatile compound with diverse applications in materials science and chemistry. Its unique properties make it an attractive option for surface modification and organic synthesis. However, caution should be taken when handling Triacetoxy-tert-butoxysilane due to its potential health hazards. Further research is needed to explore the full potential of Triacetoxy-tert-butoxysilane and develop safe and effective methods for its use.

Méthodes De Synthèse

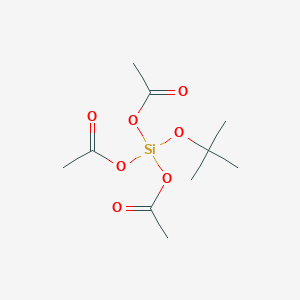

Triacetoxy-tert-butoxysilane can be synthesized by the reaction of tert-butanol with triacetoxysilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at room temperature and yields Triacetoxy-tert-butoxysilane as the main product. The chemical formula for Triacetoxy-tert-butoxysilane is C14H28O7Si, and its molecular weight is 344.46 g/mol.

Propriétés

Numéro CAS |

13170-22-4 |

|---|---|

Nom du produit |

Triacetoxy-tert-butoxysilane |

Formule moléculaire |

C10H18O7Si |

Poids moléculaire |

278.33 g/mol |

Nom IUPAC |

[diacetyloxy-[(2-methylpropan-2-yl)oxy]silyl] acetate |

InChI |

InChI=1S/C10H18O7Si/c1-7(11)14-18(15-8(2)12,16-9(3)13)17-10(4,5)6/h1-6H3 |

Clé InChI |

JCFIEFCORBGQHK-UHFFFAOYSA-N |

SMILES |

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |

SMILES canonique |

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(C)(C)C |

Autres numéros CAS |

13170-22-4 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)